N-(cyclopropylmethyl)-N-[(4-hydroxyphenyl)methyl]-1-(2-methylpropanoyl)piperidine-4-carboxamide
Description
“N-(cyclopropylmethyl)-N-[(4-hydroxyphenyl)methyl]-1-(2-methylpropanoyl)piperidine-4-carboxamide” is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Properties
IUPAC Name |
N-(cyclopropylmethyl)-N-[(4-hydroxyphenyl)methyl]-1-(2-methylpropanoyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O3/c1-15(2)20(25)22-11-9-18(10-12-22)21(26)23(13-16-3-4-16)14-17-5-7-19(24)8-6-17/h5-8,15-16,18,24H,3-4,9-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUALONSVWSNYHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCC(CC1)C(=O)N(CC2CC2)CC3=CC=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(cyclopropylmethyl)-N-[(4-hydroxyphenyl)methyl]-1-(2-methylpropanoyl)piperidine-4-carboxamide” typically involves multiple steps, including:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the cyclopropylmethyl group: This step may involve alkylation reactions using cyclopropylmethyl halides.
Attachment of the 4-hydroxyphenylmethyl group: This can be done through nucleophilic substitution reactions.
Acylation with 2-methylpropanoyl chloride:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions may target the carbonyl group, converting it to an alcohol.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic ring or the piperidine nitrogen.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, nucleophiles like amines or thiols.
Major Products
Oxidation: Quinones or phenolic derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperidine or aromatic derivatives.
Scientific Research Applications
Chemistry
Synthesis of novel derivatives: The compound can be used as a starting material for the synthesis of new piperidine-based molecules with potential pharmacological activities.
Biology
Biological assays: The compound can be tested for its activity against various biological targets, including enzymes, receptors, and pathogens.
Medicine
Drug development: Due to its structural features, the compound may be investigated for its potential as a therapeutic agent in treating diseases such as pain, inflammation, or neurological disorders.
Industry
Chemical intermediates: The compound can serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals, agrochemicals, or materials science.
Mechanism of Action
The mechanism of action of “N-(cyclopropylmethyl)-N-[(4-hydroxyphenyl)methyl]-1-(2-methylpropanoyl)piperidine-4-carboxamide” would depend on its specific molecular targets. Potential mechanisms include:
Binding to receptors: The compound may interact with specific receptors in the body, modulating their activity.
Enzyme inhibition: It may inhibit certain enzymes, affecting biochemical pathways.
Ion channel modulation: The compound could influence ion channels, altering cellular excitability.
Comparison with Similar Compounds
Similar Compounds
- N-(cyclopropylmethyl)-N-[(4-hydroxyphenyl)methyl]piperidine-4-carboxamide
- N-(cyclopropylmethyl)-N-[(4-hydroxyphenyl)methyl]-1-(2-methylpropanoyl)piperidine
Uniqueness
- Structural features : The presence of the cyclopropylmethyl and 4-hydroxyphenylmethyl groups, along with the 2-methylpropanoyl moiety, gives the compound unique chemical and biological properties.
- Pharmacological potential : The combination of these structural elements may result in distinct pharmacological activities compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
